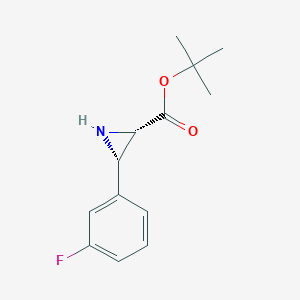
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
概要
説明
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate with an appropriate aziridination reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxaziridines or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring, such as halogens or nitro groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe to study biological processes involving aziridines and their derivatives.
Medicine:
Drug Development: The compound’s reactivity and functional groups make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate largely depends on its reactivity and the specific application. In biological systems, aziridines are known to interact with nucleophiles, such as DNA or proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
類似化合物との比較
- trans-tert-butyl 2-(4-cyano-3-fluorophenyl)cyclopropylcarbamate
- tert-butyl 3-(aminomethyl)phenylcarbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and fluorophenyl groups, the presence of different functional groups (e.g., aziridine vs. cyclopropyl or aminomethyl) leads to variations in their chemical reactivity and applications.
- Unique Properties: trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is unique due to its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This distinguishes it from other similar compounds that may have different reactivity profiles and applications.
特性
IUPAC Name |
tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)








![5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3040328.png)


